molecular formula C6H4F6N2O B13557965 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole

Cat. No.: B13557965
M. Wt: 234.10 g/mol
InChI Key: TYBWWMPZQKTXSM-UHFFFAOYSA-N
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Description

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole is a fluorinated imidazole derivative known for its unique chemical properties. This compound is characterized by the presence of trifluoromethoxy and trifluoroethyl groups attached to the imidazole ring, which imparts significant stability and reactivity. It is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole typically involves the reaction of trifluoromethoxytrifluoroethylene with imidazole under specific conditions. One common method includes the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures and pressures to ensure complete conversion.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of large-scale production.

Chemical Reactions Analysis

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy or trifluoroethyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole can be compared with other fluorinated imidazole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of trifluoromethoxy and trifluoroethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H4F6N2O

Molecular Weight

234.10 g/mol

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole

InChI

InChI=1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-2-1-13-3-14/h1-4H

InChI Key

TYBWWMPZQKTXSM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

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